![molecular formula C44H48Ge2O6Si3 B12545335 1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane CAS No. 658702-27-3](/img/structure/B12545335.png)
1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane is a complex organosilicon compound. It features a unique bicyclic structure with multiple tert-butyl and phenyl groups, making it an interesting subject for research in various fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of 1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane typically involves multiple steps. The process starts with the preparation of the core bicyclic structure, followed by the introduction of tert-butyl and phenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organosilicon compounds.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialized polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. Its unique structure allows it to engage in specific binding interactions, influencing the pathways involved in its effects. The exact molecular targets and pathways depend on the context of its application, whether in chemical reactions, biological systems, or material science.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane stands out due to its unique bicyclic structure and the presence of multiple tert-butyl and phenyl groups. Similar compounds include:
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 2,5-di-tert-Butyl-1,4-dimethoxybenzene
- 3,6-Di-tert-butylcarbazole
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
Numéro CAS |
658702-27-3 |
|---|---|
Formule moléculaire |
C44H48Ge2O6Si3 |
Poids moléculaire |
902.4 g/mol |
Nom IUPAC |
1,5-ditert-butyl-3,3,7,7,10,10-hexakis-phenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C44H48Ge2O6Si3/c1-43(2,3)45-47-53(37-25-13-7-14-26-37,38-27-15-8-16-28-38)50-46(44(4,5)6,51-54(48-45,39-29-17-9-18-30-39)40-31-19-10-20-32-40)52-55(49-45,41-33-21-11-22-34-41)42-35-23-12-24-36-42/h7-36H,1-6H3 |
Clé InChI |
DZUFECUWUHLQFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Ge]12O[Si](O[Ge](O[Si](O1)(C3=CC=CC=C3)C4=CC=CC=C4)(O[Si](O2)(C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)
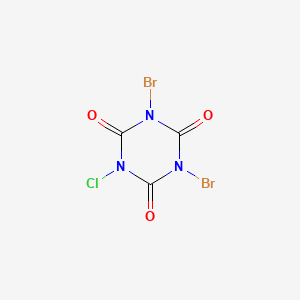
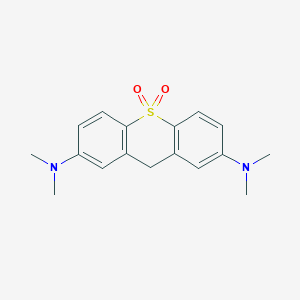
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)

![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)

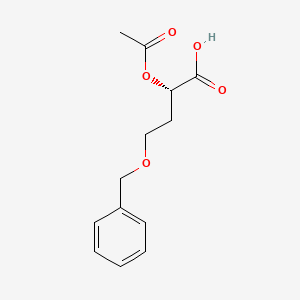
![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
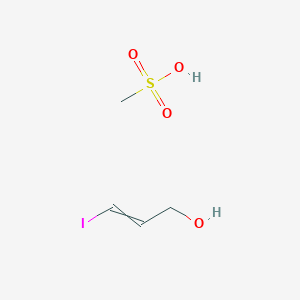
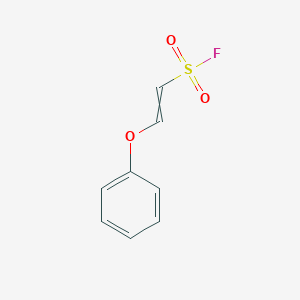
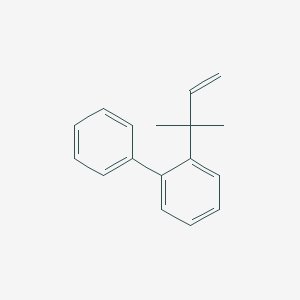
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)

